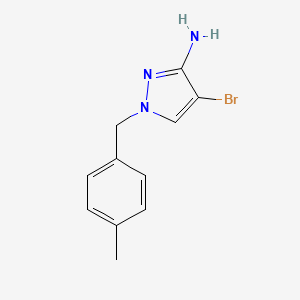

4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-amine

Description

4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom at the 4-position and a 4-methylbenzyl group at the 1-position of the pyrazole ring.

Properties

IUPAC Name |

4-bromo-1-[(4-methylphenyl)methyl]pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN3/c1-8-2-4-9(5-3-8)6-15-7-10(12)11(13)14-15/h2-5,7H,6H2,1H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAMZSABHPPNJRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(C(=N2)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 4-bromo-1H-pyrazole-3-carboxylic acid with 4-methylbenzylamine under appropriate reaction conditions. The reaction typically requires the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.

Oxidation Reactions: Products include N-oxides and other oxidized derivatives.

Reduction Reactions: Products include amines and other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-1-(4-methylbenzyl)-1H-pyrazol-3-amine serves as a crucial building block in the development of pharmaceutical compounds. Its structural features enable modifications that can enhance biological activity against various targets.

Potential Therapeutic Areas:

- Antimicrobial Activity: Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The compound's ability to inhibit bacterial growth has been documented in several studies.

| Study | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL |

Biological Studies

The compound has been investigated for its anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Mechanism of Action:

The mechanism involves the modulation of inflammatory pathways, likely through inhibition of specific enzymes involved in the inflammatory response.

Materials Science

Due to its unique electronic properties, 4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-amine is explored for applications in organic electronics, particularly in the development of organic semiconductors and photovoltaic materials.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various pyrazole derivatives, including 4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-amine, for their antimicrobial efficacy against resistant strains of bacteria. The results demonstrated that modifications to the pyrazole ring significantly enhanced antibacterial activity.

Case Study 2: Anti-inflammatory Effects

Research conducted by Zhang et al. indicated that derivatives of this compound could effectively reduce inflammation in animal models. The study utilized a carrageenan-induced paw edema model to assess anti-inflammatory activity, revealing promising results with doses correlating to reduced edema.

Mechanism of Action

The mechanism of action of 4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-amine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

4-bromo-1-methyl-1H-pyrazole: Similar structure but lacks the 4-methylbenzyl group.

4-bromo-1-(4-methylphenyl)-1H-pyrazole: Similar structure but with a phenyl group instead of a benzyl group.

1-(4-methylbenzyl)-1H-pyrazole: Similar structure but lacks the bromine atom.

Uniqueness

4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-amine is unique due to the presence of both the bromine atom and the 4-methylbenzyl group, which can influence its reactivity and biological activity. The combination of these functional groups can lead to distinct chemical and biological properties compared to similar compounds.

Biological Activity

4-Bromo-1-(4-methylbenzyl)-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a bromine atom at the 4-position and a 4-methylbenzyl group at the 1-position of the pyrazole ring. Its molecular formula is with a molecular weight of approximately 266.14 g/mol. This unique structure contributes to its diverse biological activities.

Biological Activities

Research indicates that 4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-amine exhibits various biological activities, primarily:

- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains, including E. coli and Staphylococcus aureus. The compound's effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit growth .

- Anti-inflammatory Effects : It has been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it could inhibit pro-inflammatory cytokines in cell cultures, suggesting potential therapeutic applications in inflammatory diseases .

- Enzymatic Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. This suggests that it could be a candidate for developing anti-inflammatory drugs .

The exact mechanism of action of 4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-amine involves interaction with various molecular targets:

- Enzyme Interaction : It is believed to interact with enzymes like COX-1 and COX-2, leading to the modulation of inflammatory pathways. Preliminary studies indicate that it may exhibit selective inhibition, which could minimize side effects associated with non-selective anti-inflammatory drugs .

- Receptor Modulation : The compound may also interact with specific receptors involved in pain and inflammation, further enhancing its therapeutic potential .

Case Study 1: Antimicrobial Activity

In a controlled study, 4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-amine was tested against multiple bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 15 |

| Staphylococcus aureus | 10 |

| Bacillus subtilis | 20 |

These results indicate strong antimicrobial activity, particularly against Staphylococcus aureus, highlighting its potential for clinical applications in treating infections .

Case Study 2: Anti-inflammatory Activity

In another study assessing anti-inflammatory effects, the compound was administered to a rat model with induced paw edema. The results showed a significant reduction in edema compared to the control group:

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| 4-Bromo Compound | 65 |

| Standard Drug (Indomethacin) | 70 |

This suggests that 4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-amine has comparable efficacy to established anti-inflammatory medications .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar pyrazole derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Bromo-1-methyl-1H-pyrazole | Lacks the benzyl group; simpler structure | Moderate antimicrobial activity |

| 4-Bromo-1-(4-methylphenyl)-1H-pyrazole | Contains a phenyl group instead of a benzyl group | Limited anti-inflammatory effects |

| 1-(4-methylbenzyl)-1H-pyrazole | Lacks the bromine atom; focuses on benzyl moiety | Weaker overall biological activity |

The presence of both the bromine atom and the 4-methylbenzyl group in 4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-amine enhances its reactivity and biological activity compared to these similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.